dimethyl 3-(4-phenylbenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3-(4-phenylbenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate is a complex organic compound that belongs to the indolizine family Indolizines are heterocyclic compounds containing a fused ring system with nitrogen
Preparation Methods
The synthesis of dimethyl 3-(4-phenylbenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate typically involves a multi-step process. One common method includes the reaction of naphthoquinone with indandione and pyridine derivatives in a one-pot multicomponent reaction . The reaction conditions often involve the use of organic solvents such as dioxane and may require heating to facilitate the formation of the desired product . The structures of the synthesized compounds are usually confirmed by techniques such as IR, 1H NMR, and 13C NMR analysis .
Chemical Reactions Analysis
Dimethyl 3-(4-phenylbenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced indolizine derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like selenium dioxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Dimethyl 3-(4-phenylbenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of dimethyl 3-(4-phenylbenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Dimethyl 3-(4-phenylbenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate can be compared with other similar compounds, such as:
Naphtho[2,3-b]indolizine-6,11-dione derivatives: These compounds share a similar core structure but differ in their substituents and photophysical properties.
Indole derivatives: While indole derivatives have a simpler structure, they exhibit a wide range of biological activities and applications. The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its diverse applications and properties.
Properties
CAS No. |
618069-75-3 |
---|---|
Molecular Formula |
C33H23NO5 |
Molecular Weight |
513.5 g/mol |
IUPAC Name |
dimethyl 3-(4-phenylbenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate |
InChI |
InChI=1S/C33H23NO5/c1-38-32(36)28-27-19-17-25-24-11-7-6-10-22(24)16-18-26(25)34(27)30(29(28)33(37)39-2)31(35)23-14-12-21(13-15-23)20-8-4-3-5-9-20/h3-19H,1-2H3 |
InChI Key |
AJDBSBFXNOONAB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OC)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C=CC6=CC=CC=C63 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.